(2-Ethylpyrrolidin-2-yl)methanol
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Overview
Description
(2-Ethylpyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C7H15NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include (2-ethylpyrrolidin-2-yl)methanol, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Pyrrolidine derivatives have been suggested to bind to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism of action underlying their anticancer activity .
Biochemical Pathways
The influence of steric factors on biological activity and the structure–activity relationship (sar) of pyrrolidine derivatives have been studied .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the accumulation of secondary metabolites (sms) in plants, which may include compounds like this compound, is strongly dependent on a variety of environmental factors such as light, temperature, soil water, soil fertility, and salinity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylpyrrolidin-2-yl)methanol typically involves the cyclization of appropriate precursors. One classical method for preparing five-membered heterocycles like pyrrolidine derivatives is the 1,3-dipolar cycloaddition. This reaction involves a 1,3-dipole, such as a nitrone, azide, or azomethine ylide, reacting with a dipolarophile, typically an olefin . The reaction conditions often include the use of solvents like dichloromethane or toluene and may require catalysts to enhance the reaction rate and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could yield halogenated derivatives.
Scientific Research Applications
(2-Ethylpyrrolidin-2-yl)methanol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which lacks the ethyl and hydroxyl groups.
Prolinol: A similar compound with a hydroxyl group on the pyrrolidine ring.
N-Methylpyrrolidine: A derivative with a methyl group on the nitrogen atom.
Uniqueness
(2-Ethylpyrrolidin-2-yl)methanol is unique due to the presence of both an ethyl group and a hydroxyl group on the pyrrolidine ring. This combination of functional groups can influence the compound’s reactivity and interactions with other molecules, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
(2-ethylpyrrolidin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-7(6-9)4-3-5-8-7/h8-9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDJTIDXZWKQJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1205749-92-3 |
Source
|
Record name | (2-ethylpyrrolidin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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